4-(Furan-3-yl)benzoic acid 4-(Furan-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 890715-18-1
VCID: VC2904773
InChI: InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
SMILES: C1=CC(=CC=C1C2=COC=C2)C(=O)O
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol

4-(Furan-3-yl)benzoic acid

CAS No.: 890715-18-1

Cat. No.: VC2904773

Molecular Formula: C11H8O3

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Furan-3-yl)benzoic acid - 890715-18-1

Specification

CAS No. 890715-18-1
Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
IUPAC Name 4-(furan-3-yl)benzoic acid
Standard InChI InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
Standard InChI Key AEVDLVIYBANTFB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=COC=C2)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=COC=C2)C(=O)O

Introduction

4-(Furan-3-yl)benzoic acid is an organic compound that combines a benzoic acid core with a furan ring attached at the 4-position. This unique structure contributes to its chemical reactivity and potential biological activity. The compound's molecular formula is C11H8O3, and it has a molecular weight of approximately 188.18 g/mol .

Synthesis and Industrial Applications

The synthesis of 4-(Furan-3-yl)benzoic acid typically involves multiple steps, often starting from simpler aromatic compounds and incorporating the furan ring through various coupling reactions. Industrial methods may optimize these routes for higher yields and cost-effectiveness, employing advanced techniques such as continuous flow reactors.

Comparison with Similar Compounds

Compound NameKey Features
3-Fluoro-4-(furan-3-yl)benzoic acidContains a fluorine atom at the 3-position; enhances hydrogen bonding capabilities.
4-(Furan-3-yl)benzoic acidLacks a fluorine atom; different electronic properties compared to fluorinated analogs.
3-Fluoro-4-(thiophen-3-yl)benzoic acidContains a thiophene ring instead of a furan ring; alters chemical properties.

Data and Vendors

4-(Furan-3-yl)benzoic acid is available from various chemical vendors, such as AstaTech and SynQuest Laboratories, Inc. The compound is priced around $609.12 for a 0.25g quantity . It is also listed on platforms like MOLBASE with a price of $188.00 for 250mg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator